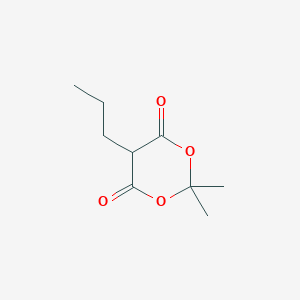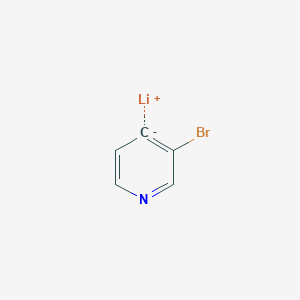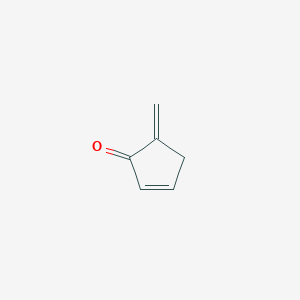![molecular formula C10H4ClN3O2 B14434604 [Chloro(2-nitrophenyl)methylidene]propanedinitrile CAS No. 79204-48-1](/img/structure/B14434604.png)
[Chloro(2-nitrophenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is an organic compound that features a chloro group, a nitrophenyl group, and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(2-nitrophenyl)methylidene]propanedinitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product under mild conditions. The general reaction scheme is as follows:
2-Nitrobenzaldehyde+MalononitrilePiperidinethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[Chloro(2-nitrophenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Applications De Recherche Scientifique
[Chloro(2-nitrophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [Chloro(2-nitrophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Chloro(2-nitrophenyl)methylidene]malononitrile
- [Bromo(2-nitrophenyl)methylidene]propanedinitrile
- [Chloro(4-nitrophenyl)methylidene]propanedinitrile
Uniqueness
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chloro and nitro groups in the ortho position enhances its potential for diverse chemical transformations and applications.
Propriétés
| 79204-48-1 | |
Formule moléculaire |
C10H4ClN3O2 |
Poids moléculaire |
233.61 g/mol |
Nom IUPAC |
2-[chloro-(2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4ClN3O2/c11-10(7(5-12)6-13)8-3-1-2-4-9(8)14(15)16/h1-4H |
Clé InChI |
SRNOHXRXAHKGIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=C(C#N)C#N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)



![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)



![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)

